

Introduction: The Versatility of a Long-Chain Sulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1-Octadecanesulfonyl chloride*

CAS No.: 10147-41-8

Cat. No.: B161073

[Get Quote](#)

1-Octadecanesulfonyl chloride is an organic compound characterized by a long, 18-carbon aliphatic chain linked to a highly reactive sulfonyl chloride functional group (-SO₂Cl).[1] This unique structure, combining a lipophilic alkyl tail with a potent electrophilic center, makes it an invaluable intermediate for introducing the octadecanesulfonyl moiety into a wide range of molecules.[2] Its primary role in organic synthesis is that of a sulfonating agent, enabling the creation of stable sulfonamides and sulfonate esters—functional groups prevalent in pharmaceuticals, surfactants, and advanced materials.[1][2] This guide offers an in-depth exploration of its chemical properties, established synthesis protocols, and critical safety considerations to empower researchers in leveraging its full synthetic potential.

Molecular Profile and Physicochemical Properties

The reactivity of **1-octadecanesulfonyl chloride** is fundamentally dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it a prime target for nucleophilic attack.[2] This reactivity is the cornerstone of its synthetic utility.

Key Identifiers and Properties:

Property	Value	Reference
IUPAC Name	octadecane-1-sulfonyl chloride	[3]
CAS Number	10147-41-8	[3]
Molecular Formula	C ₁₈ H ₃₇ ClO ₂ S	[1][3]
Molecular Weight	353.00 g/mol	[1][3][4]
Melting Point	58-60°C	[1][5]
Boiling Point	430.5°C at 760 mmHg	[1][5]
Density	0.985 g/cm ³	[1][5]
Appearance	White to off-white solid	
Sensitivity	Moisture Sensitive	[5][6]
SMILES	CCCCCCCCCCCCCCCCCCS(=O)(=O)Cl	[1][3]

The long octadecane backbone imparts significant lipophilicity, influencing the solubility and pharmacokinetic properties of its derivatives. The sulfonyl chloride group is highly susceptible to hydrolysis and reacts readily with nucleophiles such as amines, alcohols, and thiols.[2]

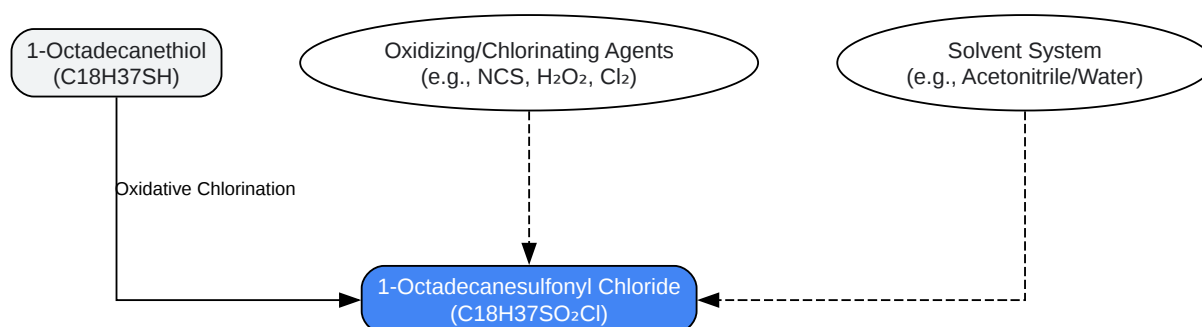
Core Synthesis Pathways: A Methodological Deep Dive

The synthesis of **1-octadecanesulfonyl chloride** can be approached through several strategic pathways, each with distinct advantages concerning starting material availability, scalability, and reaction conditions.

Pathway A: Oxidative Chlorination of 1-Octadecanethiol

This is a prevalent laboratory-scale method that starts from the corresponding thiol, 1-octadecanethiol. The core of this process is the oxidation of the sulfur atom in the presence of a chlorine source.

Causality and Mechanistic Insight: The thiol is first oxidized, likely to a disulfide intermediate, which is then subjected to oxidative chlorination. Reagents like N-Chlorosuccinimide (NCS) in the presence of a chloride source provide a controlled, in-situ generation of the chlorinating species, avoiding the direct use of hazardous gaseous chlorine.[2][7] The reaction is typically performed at low temperatures to manage its exothermicity and prevent degradation of the desired product.



[Click to download full resolution via product page](#)

Diagram 1: Workflow for the synthesis of **1-octadecanesulfonyl chloride** via thiol oxidation.

Experimental Protocol: Oxidation using N-Chlorosuccinimide (NCS)

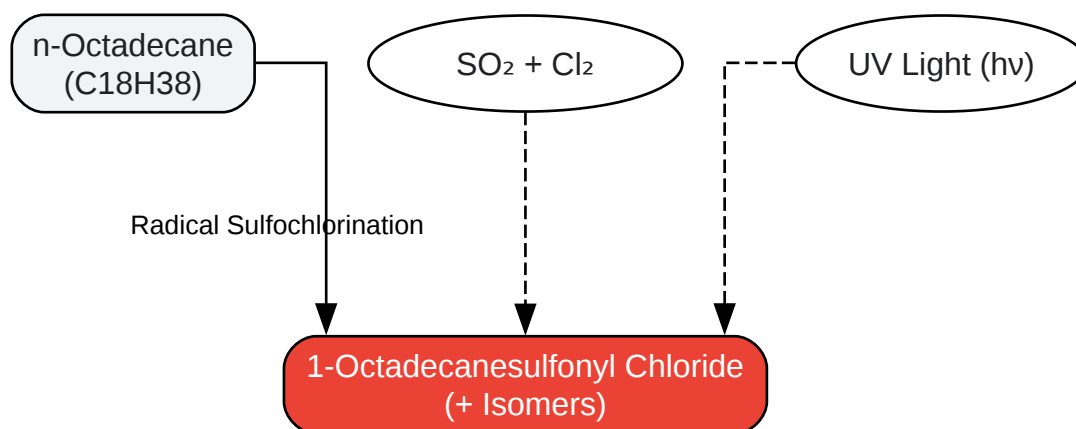
- Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-octadecanethiol in a suitable solvent such as acetonitrile. Cool the flask to 0-5°C using an ice bath.
- Reagent Addition: In a separate vessel, prepare a solution of N-chlorosuccinimide (NCS) and a catalytic amount of tetrabutylammonium chloride in water.[1][2]
- Reaction: Add the NCS solution dropwise to the stirred thiol solution, ensuring the temperature is maintained below 10°C. The reaction is typically rapid.
- Workup: After the addition is complete, stir the mixture for an additional 30-60 minutes. Quench any excess oxidant with a solution of sodium sulfite.

- Isolation: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purification: Recrystallize the solid residue from a suitable solvent (e.g., hexane) to obtain pure **1-octadecanesulfonyl chloride**.

Pathway B: Sulfochlorination of n-Octadecane

This pathway represents a more direct, industrial-scale approach where the alkane itself is functionalized. The reaction typically involves treating n-octadecane with a mixture of sulfur dioxide and chlorine gas, initiated by ultraviolet (UV) light.[8]

Causality and Mechanistic Insight: This is a free-radical chain reaction. UV light initiates the homolytic cleavage of chlorine (Cl_2) into chlorine radicals ($\text{Cl}\cdot$). These radicals abstract a hydrogen atom from the octadecane chain, creating an octadecyl radical ($\text{C}_{18}\text{H}_{37}\cdot$). This radical then reacts with sulfur dioxide (SO_2), followed by another chlorine molecule, to form the sulfonyl chloride product and regenerate a chlorine radical, propagating the chain. A key challenge is controlling the reaction selectivity, as substitution can occur at any position on the alkyl chain, and over-chlorination can lead to chlorinated byproducts.[9]



[Click to download full resolution via product page](#)

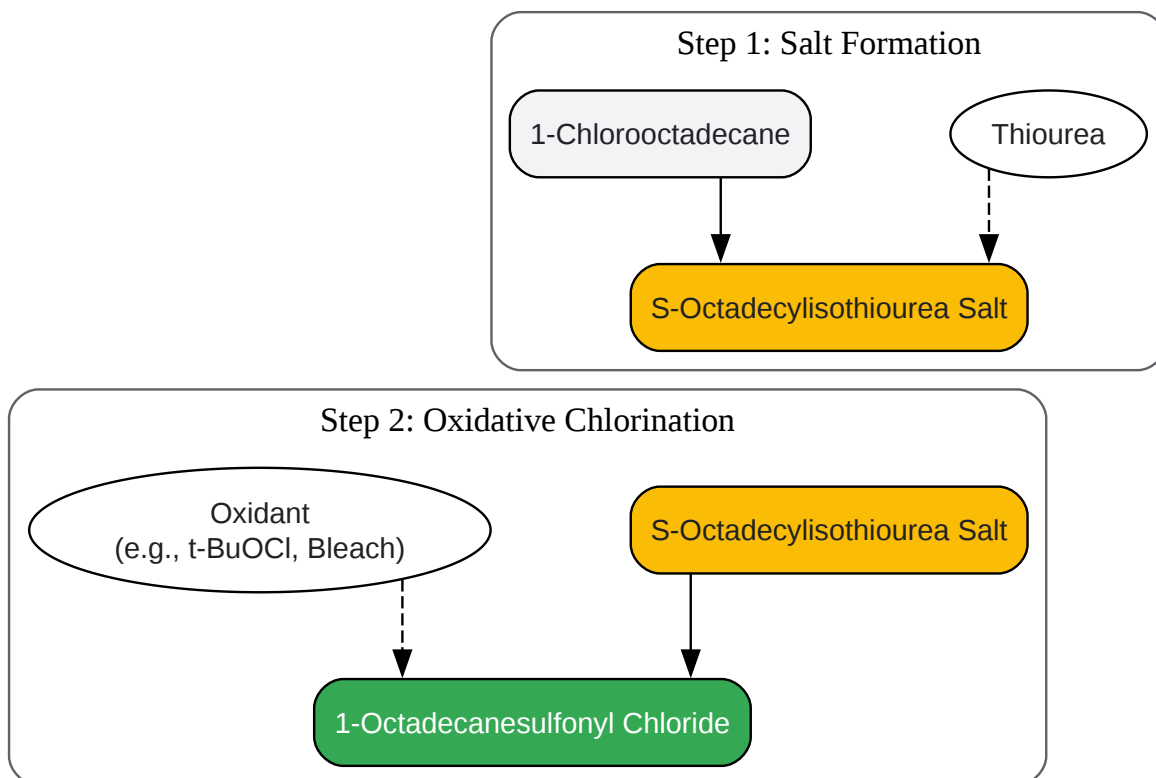
Diagram 2: Conceptual pathway for the direct sulfochlorination of n-octadecane.

Pathway C: From 1-Chlorooctadecane via S-Alkyl Isothiourea Salt

This versatile, two-step method provides an excellent alternative, particularly when the corresponding thiol is not readily available. It begins with the formation of an S-alkyl isothiourea salt, which is then subjected to oxidative chlorination.^[2]

Causality and Mechanistic Insight:

- **Salt Formation:** 1-Chlorooctadecane, an alkyl halide, undergoes a nucleophilic substitution reaction with thiourea. The sulfur atom of thiourea acts as the nucleophile, displacing the chloride ion to form the stable S-octadecylisothiourea salt.
- **Oxidative Chlorination:** The isothiourea salt is then treated with a strong oxidizing agent in the presence of a chlorine source, such as tert-butyl hypochlorite (t-BuOCl) or sodium hypochlorite (bleach).^{[2][10]} This step cleaves the C-S and S-N bonds and oxidizes the sulfur atom to the +6 oxidation state, concurrently incorporating chlorine to form the sulfonyl chloride. This method is often high-yielding and uses inexpensive starting materials.^[10]



[Click to download full resolution via product page](#)

Diagram 3: Two-step synthesis of **1-octadecanesulfonyl chloride** via an isothiourea salt intermediate.

Experimental Protocol: Isothiourea Salt Method

- Salt Formation: Reflux a mixture of 1-chlorooctadecane and an equimolar amount of thiourea in ethanol for several hours.[2] Upon cooling, the S-octadecylisothiourea salt will precipitate and can be collected by filtration.
- Oxidative Chlorination: Suspend the dried isothiourea salt in an acetonitrile-water mixture and cool to 0°C.
- Reagent Addition: Add a solution of tert-butyl hypochlorite (t-BuOCl) dropwise while maintaining the temperature between 0-20°C.[2]

- **Workup and Isolation:** After the reaction is complete, extract the product with an organic solvent. Wash the organic phase, dry it, and remove the solvent under vacuum.
- **Purification:** Recrystallize the resulting solid from a suitable solvent to obtain pure **1-octadecanesulfonyl chloride**. This process can achieve yields as high as 95%.^[2]

Key Applications in Drug Development and Organic Synthesis

The primary utility of **1-octadecanesulfonyl chloride** lies in its ability to form sulfonamides and sulfonate esters, structures of immense importance in medicinal chemistry.^{[11][12][13]}

- **Synthesis of Sulfonamides:** The reaction of **1-octadecanesulfonyl chloride** with primary or secondary amines is a robust method for creating N-substituted octadecanesulfonamides.^[2] The sulfonamide functional group is a key pharmacophore found in a wide array of drugs, including antimicrobial agents, diuretics, and antitumor medications.^[11] The long alkyl chain can be used to modulate a drug candidate's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Formation of Sulfonate Esters:** Reaction with alcohols yields octadecanesulfonate esters.^[2] These esters can serve as prodrugs, improving the bioavailability of a parent drug, or act as intermediates where the sulfonate group functions as an excellent leaving group in subsequent nucleophilic substitution reactions.
- **Material Science:** The long alkyl chain makes this reagent useful for creating surfactants and modifying polymer surfaces to alter their properties, such as hydrophobicity.^{[1][2]}

Safety, Handling, and Storage: A Self-Validating Protocol

Due to its high reactivity, proper handling of **1-octadecanesulfonyl chloride** is paramount. It is classified as a corrosive substance that causes severe skin burns and eye damage.^[3]

Mandatory Safety Protocols:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[14][15]
- Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of its vapors, which are lachrymatory (tear-inducing).[14][16]
- Moisture Sensitivity: The compound reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and octadecanesulfonic acid.[5][17] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.
- Spill Management: In case of a spill, do not use water. Neutralize with a dry, inert material such as sand or sodium bicarbonate. Keep combustible materials away from the spill area. [17]
- First Aid:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [16]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

By adhering to these protocols, a self-validating system of safety is established, minimizing risk and ensuring experimental integrity.

Conclusion

1-Octadecanesulfonyl chloride is a powerful and versatile synthetic tool. Its value is derived from the predictable and efficient reactivity of its sulfonyl chloride group, combined with the significant lipophilic contribution of its 18-carbon chain. A thorough understanding of its synthesis pathways, from the oxidation of thiols to the functionalization of alkyl halides, allows researchers to select the most appropriate method for their specific needs. When handled with the rigorous safety protocols outlined in this guide, **1-octadecanesulfonyl chloride** serves as a key building block for constructing complex molecules with tailored properties for applications spanning from drug discovery to material science.

References

- LookChem. (n.d.). Cas 10147-41-8, **1-OCTADECANESULFONYL CHLORIDE**. Retrieved from [\[Link\]](#)
- Google Patents. (1939). US2174492A - Preparation of alkane sulphonyl chlorides.
- PubChem. (n.d.). Octadecane-1-sulphonyl chloride. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [\[Link\]](#)
- NIST. (n.d.). octadecane-1-sulphonyl chloride. NIST WebBook. Retrieved from [\[Link\]](#)
- MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [\[Link\]](#)
- ResearchGate. (2022). Application of Sulfonyl in Drug Design. Retrieved from [\[Link\]](#)
- Google Patents. (1981). EP0040560B1 - Alkane-sulfonyl chlorides preparation.
- Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2009). Retrieved from [\[Link\]](#)

- PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [\[Link\]](#)
- ACS Publications. (2023). Visible-Light Photoredox-Catalyzed Radical Addition/Cyclization of Imidazoles with Alkenes. The Journal of Organic Chemistry. Retrieved from [\[Link\]](#)
- NJ.gov. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [\[Link\]](#)
- Chemistry Stack Exchange. (2012). Oxidative chlorination mechanism (sulfide to sulfonyl chloride). Retrieved from [\[Link\]](#)
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Retrieved from [\[Link\]](#)
- YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Octadecane. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubMed. (1998). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [Buy 1-Octadecanesulfonyl chloride | 10147-41-8 \[smolecule.com\]](#)
2. [1-Octadecanesulfonyl chloride | 10147-41-8 | Benchchem \[benchchem.com\]](#)
3. [Octadecane-1-sulphonyl chloride | C18H37ClO2S | CID 66281 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
4. [octadecane-1-sulphonyl chloride \[webbook.nist.gov\]](#)
5. [lookchem.com \[lookchem.com\]](#)

- [6. 10147-41-8 CAS MSDS \(1-OCTADECANESULFONYL CHLORIDE\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- [7. Sulfonyl chloride synthesis by oxidation \[organic-chemistry.org\]](#)
- [8. US2174492A - Preparation of alkane sulphonyl chlorides - Google Patents \[patents.google.com\]](#)
- [9. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. Sulfonyl chloride synthesis by chlorosulfonation \[organic-chemistry.org\]](#)
- [11. mdpi.com \[mdpi.com\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. nbinno.com \[nbinno.com\]](#)
- [14. fishersci.com \[fishersci.com\]](#)
- [15. nj.gov \[nj.gov\]](#)
- [16. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [17. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA \[cameochemicals.noaa.gov\]](#)
- To cite this document: BenchChem. [Introduction: The Versatility of a Long-Chain Sulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b161073/docs#introduction-the-versatility-of-a-long-chain-sulfonyl-chloride\]](https://www.benchchem.com/product/b161073/docs#introduction-the-versatility-of-a-long-chain-sulfonyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)